molecular formula C12H12BrNO B1214516 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone CAS No. 23976-55-8

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Cat. No.: B1214516
CAS No.: 23976-55-8
M. Wt: 266.13 g/mol
InChI Key: SRTASJMBMIZXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is an organic compound belonging to the quinolone family. Quinolones are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound is characterized by the presence of a bromomethyl group at the 4th position and methyl groups at the 6th and 8th positions on the quinolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone typically involves the following steps:

    Starting Material: The synthesis begins with 6,8-dimethyl-2(1H)-quinolone.

    Bromination: The bromination of 6,8-dimethyl-2(1H)-quinolone is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically conducted in an inert solvent like carbon tetrachloride at a temperature of around 80°C.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the quinolone ring or the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction can result in the formation of alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-6,8-dimethyl-2(1H)-quinolone: Similar structure but with a chlorine atom instead of bromine.

    4-Methyl-6,8-dimethyl-2(1H)-quinolone: Lacks the halogen substituent.

    6,8-Dimethyl-2(1H)-quinolone: The parent compound without the bromomethyl group.

Uniqueness

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTASJMBMIZXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178695
Record name 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23976-55-8
Record name 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Reactant of Route 2
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Reactant of Route 3
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Reactant of Route 4
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Reactant of Route 5
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Reactant of Route 6
Reactant of Route 6
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.